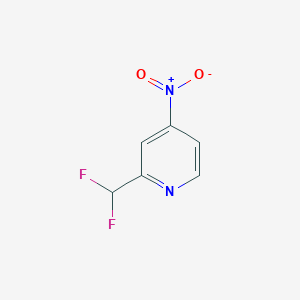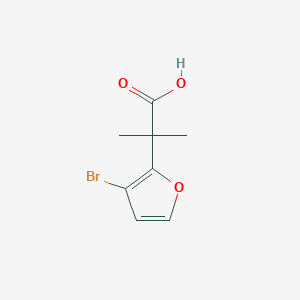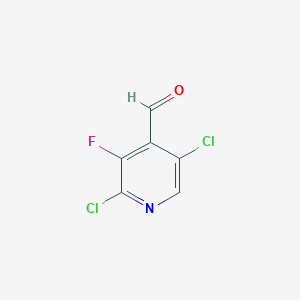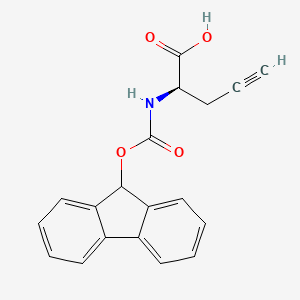
(R)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of significant interest in the field of organic chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) as a reagent . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be easily isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques allows for the efficient production of this compound in large quantities. The stability of the Fmoc-protected amino acids makes them suitable for industrial applications, where long shelf-life and robustness are essential.
化学反応の分析
Types of Reactions
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free amino acids.
科学的研究の応用
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.
類似化合物との比較
Similar Compounds
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pentanoic acid: Similar structure but lacks the alkyne group.
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)butanoic acid: Shorter carbon chain compared to pent-4-ynoic acid.
Uniqueness
®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid is unique due to the presence of the alkyne group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to undergo various chemical transformations makes it a valuable tool in organic synthesis and peptide chemistry.
特性
分子式 |
C19H15NO4 |
|---|---|
分子量 |
321.3 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-yloxycarbonylamino)pent-4-ynoic acid |
InChI |
InChI=1S/C19H15NO4/c1-2-7-16(18(21)22)20-19(23)24-17-14-10-5-3-8-12(14)13-9-4-6-11-15(13)17/h1,3-6,8-11,16-17H,7H2,(H,20,23)(H,21,22)/t16-/m1/s1 |
InChIキー |
OPGULWPUYIHQRI-MRXNPFEDSA-N |
異性体SMILES |
C#CC[C@H](C(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
C#CCC(C(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


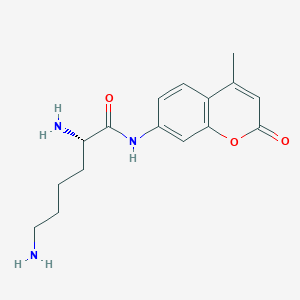
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
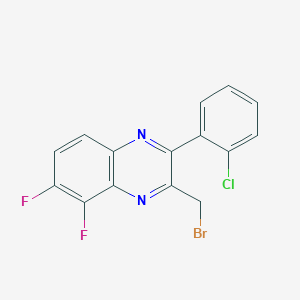
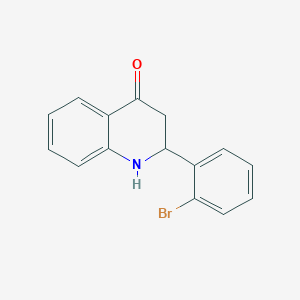
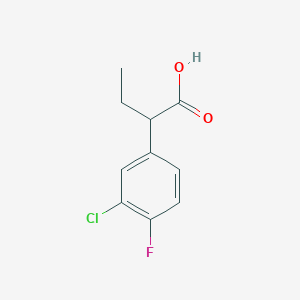
![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
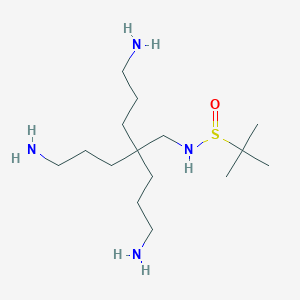
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
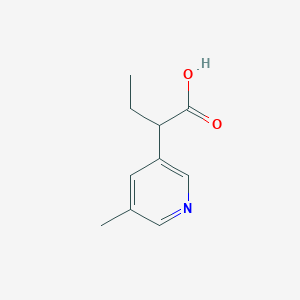
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
